2,8-Diazaspiro[4.5]decan-2-yl(thiophen-2-yl)methanone
CAS No.:
Cat. No.: VC13675710
Molecular Formula: C13H18N2OS
Molecular Weight: 250.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18N2OS |
|---|---|
| Molecular Weight | 250.36 g/mol |
| IUPAC Name | 2,8-diazaspiro[4.5]decan-2-yl(thiophen-2-yl)methanone |
| Standard InChI | InChI=1S/C13H18N2OS/c16-12(11-2-1-9-17-11)15-8-5-13(10-15)3-6-14-7-4-13/h1-2,9,14H,3-8,10H2 |
| Standard InChI Key | VNSNSHZLIOCMGY-UHFFFAOYSA-N |
| SMILES | C1CNCCC12CCN(C2)C(=O)C3=CC=CS3 |
| Canonical SMILES | C1CNCCC12CCN(C2)C(=O)C3=CC=CS3 |
Introduction
2,8-Diazaspiro[4.5]decan-2-yl(thiophen-2-yl)methanone is a synthetic organic compound featuring a spirocyclic diaza framework and a thiophene-based substituent. The spirocyclic structure provides rigidity, while the thiophene moiety contributes aromaticity and potential bioactivity. This compound belongs to the class of spirocyclic amides, which are widely studied for their pharmaceutical and biological properties.
Synthetic Pathways
The synthesis of this compound typically involves:
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Spirocycle Formation: Constructing the diazaspiro[4.5]decane core using cyclization reactions involving amines and ketones or nitriles.
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Introduction of Thiophene Substituent: Functionalizing the spirocycle with a thiophenyl group via coupling reactions such as Suzuki or Heck coupling.
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Amide Bond Formation: Incorporating the methanone group through acylation reactions.
Biological Relevance
Compounds containing spirocyclic frameworks and thiophene derivatives are frequently explored for their pharmacological activities, including:
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Antimicrobial Activity: Thiophene derivatives have shown significant activity against bacterial and fungal strains due to their ability to disrupt microbial membranes or enzymes .
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Anticancer Potential: Spirocyclic amides exhibit cytotoxic effects in various cancer cell lines by interfering with cellular proliferation pathways .
Table 2: Biological Activities of Related Compounds
| Activity | Target Organism/Cell Line | Observed Effect |
|---|---|---|
| Antibacterial | E. coli, S. aureus | Moderate inhibition |
| Antifungal | Candida albicans | High potency |
| Anticancer | MCF7 (breast cancer cells) | Growth inhibition (GI50 = ~15 µM) |
Potential Applications
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Drug Development: The combination of a spirocyclic scaffold and a thiophene substituent makes this compound a promising candidate for drug discovery, particularly in antimicrobial and anticancer research.
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Molecular Probes: Due to its structural rigidity and functional groups, it could serve as a probe in studying biological pathways.
Challenges and Future Directions
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Synthetic Complexity: The multi-step synthesis may limit large-scale production.
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Toxicity Studies: Further evaluation is needed to assess its safety profile.
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Structure-Activity Relationship (SAR): Modifications to the spirocycle or thiophene ring could optimize its bioactivity.
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